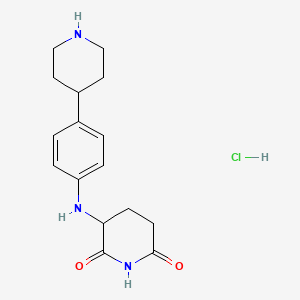

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group, making it a basic building block for creating protein degrader libraries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride involves multiple steps, including the formation of the piperidine ring and the attachment of the phenyl and amine groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is typically stored as a powder at temperatures between 2-8°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

Substitution: The amine group allows for substitution reactions, enabling the attachment of various linkers and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of more complex molecules .

Wissenschaftliche Forschungsanwendungen

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapies.

Medicine: Investigated for its potential in drug discovery, particularly in targeting undruggable proteins and developing new treatments for diseases.

Industry: Utilized in the production of high-purity ligands and other chemical intermediates.

Wirkmechanismus

The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The molecular targets and pathways involved include the modulation of protein homeostasis and the selective degradation of disease-related proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thalidomide: A well-known cereblon ligand used in the development of PROTACs.

Lenalidomide: Another cereblon ligand with similar applications in targeted protein degradation.

Pomalidomide: A derivative of thalidomide with enhanced potency and selectivity for cereblon.

Uniqueness

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is unique due to its functionalized structure, which allows for rapid conjugation with carboxyl linkers and its versatility as a building block for creating diverse protein degrader libraries. This makes it a valuable tool in chemical biology and drug discovery .

Biologische Aktivität

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, also known as compound V157390, is a synthetic compound with a complex structure that incorporates piperidine and phenyl moieties. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H21N3O2·HCl

- Molecular Weight : 287.36 g/mol

- CAS Number : 2259851-37-9

This compound features a piperidine ring substituted with an amino group and a phenyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of piperidine can induce apoptosis in cancer cells by modulating key apoptotic pathways.

Case Study:

A study explored the effects of related piperidine-based compounds on HCT-116 colon cancer cells. The results showed that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways and modulation of BAX/Bcl-2 ratios, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on various piperidine derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 3-(4-(Piperidin-4-yl)phenyl) | Staphylococcus aureus | Moderate |

| 3-(4-(Piperidin-4-yl)phenyl) | Escherichia coli | Significant |

| 3-(4-(Piperidin-4-yl)phenyl) | Pseudomonas aeruginosa | Low |

Studies indicate that modifications to the piperidine ring can enhance antibacterial properties, likely due to electronic effects from substituents .

3. Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems and may offer insights into treatments for neurological disorders.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways by increasing pro-apoptotic factors like BAX while decreasing anti-apoptotic factors such as Bcl-2.

- Cell Cycle Arrest : Compounds similar to this one have been shown to halt the cell cycle at the G1 phase, preventing cancer cell proliferation.

- Antioxidant Activity : Some studies suggest that related compounds can reduce oxidative stress markers in cells, contributing to their protective effects against cellular damage .

Future Research Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Structure-Activity Relationship (SAR) : Investigating how different substitutions on the piperidine ring affect biological activity.

- Clinical Trials : Exploring its efficacy and safety in human subjects for potential cancer therapies or antimicrobial treatments.

Eigenschaften

IUPAC Name |

3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2.ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJCEDQQDYQAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.